molecular formula C19H18N4O4S B4560018 N-methyl-N-[2-oxo-2-[2-(pyridine-4-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide

N-methyl-N-[2-oxo-2-[2-(pyridine-4-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide

Cat. No.: B4560018
M. Wt: 398.4 g/mol
InChI Key: BUIHYQAUICYSDQ-UHFFFAOYSA-N
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Description

N-methyl-N-[2-oxo-2-[2-(pyridine-4-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core with a pyridine carbonyl hydrazinyl moiety

Scientific Research Applications

N-methyl-N-[2-oxo-2-[2-(pyridine-4-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-oxo-2-[2-(pyridine-4-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Naphthalene Sulfonamide Core:

    Introduction of the Pyridine Carbonyl Hydrazinyl Moiety: This step involves the reaction of pyridine-4-carboxylic acid with hydrazine to form the hydrazide, which is then coupled with the naphthalene sulfonamide derivative.

    Methylation: The final step involves the methylation of the nitrogen atom to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-oxo-2-[2-(pyridine-4-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the carbonyl or sulfonamide groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism by which N-methyl-N-[2-oxo-2-[2-(pyridine-4-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridine moiety can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[2-oxo-2-[2-(pyridine-4-carbonyl)hydrazinyl]ethyl]benzene-2-sulfonamide: Similar structure but with a benzene ring instead of naphthalene.

    N-methyl-N-[2-oxo-2-[2-(pyridine-4-carbonyl)hydrazinyl]ethyl]thiophene-2-sulfonamide: Similar structure but with a thiophene ring instead of naphthalene.

Uniqueness

The uniqueness of N-methyl-N-[2-oxo-2-[2-(pyridine-4-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide lies in its naphthalene core, which provides distinct electronic and steric properties compared to benzene or thiophene analogs. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-[2-(pyridine-4-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-23(13-18(24)21-22-19(25)15-8-10-20-11-9-15)28(26,27)17-7-6-14-4-2-3-5-16(14)12-17/h2-12H,13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIHYQAUICYSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NNC(=O)C1=CC=NC=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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